
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-エトキシ-2,6-ジメチル-1,2,3,4-テトラヒドロキノリンは、テトラヒドロキノリンコア構造を持つキラル化合物です。
合成方法
合成ルートと反応条件
(2R,4S)-4-エトキシ-2,6-ジメチル-1,2,3,4-テトラヒドロキノリンの合成は、一般的に以下の手順で実施されます。
出発物質: 合成は、2,6-ジメチルアニリンやエチルクロロホルメートなどの市販の出発物質から始まります。
反応工程:
工業生産方法
(2R,4S)-4-エトキシ-2,6-ジメチル-1,2,3,4-テトラヒドロキノリンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。反応は、より高い収率と純度が得られるように最適化され、多くの場合、連続フローリアクターや結晶化やクロマトグラフィーなどの高度な精製技術が用いられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethyl aniline and ethyl chloroformate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
反応の種類
(2R,4S)-4-エトキシ-2,6-ジメチル-1,2,3,4-テトラヒドロキノリンは、以下の化学反応など、様々な化学反応を起こします。
酸化: この化合物は、キノリン誘導体を形成するために酸化することができます。
還元: 還元反応により、テトラヒドロキノリンをジヒドロキノリンまたは完全に還元されたキノリンに変換することができます。
置換: 適切な条件下では、エトキシ基を他のアルキル基またはアリール基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどの還元剤が使用されます。
置換: 置換反応では、多くの場合、塩基の存在下でハロゲン化アルキルまたはハロゲン化アリールが使用されます。
主要な生成物
酸化: キノリン誘導体。
還元: ジヒドロキノリンまたは完全に還元されたキノリン。
置換: 様々なアルキルまたはアリール置換テトラヒドロキノリン。
科学研究の応用
(2R,4S)-4-エトキシ-2,6-ジメチル-1,2,3,4-テトラヒドロキノリンは、いくつかの科学研究に応用されています。
化学: 複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 独自の構造的特徴により、様々な疾患に対する潜在的な薬剤候補として研究されています。
工業: 先端材料の開発や、特定の化学反応における触媒として使用されています。
科学的研究の応用
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
(2R,4S)-4-エトキシ-2,6-ジメチル-1,2,3,4-テトラヒドロキノリンの作用機序は、特定の分子標的や経路との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、その活性を調節することがあります。
関連する経路: 細胞シグナル伝達、代謝、遺伝子発現に関連するものを含め、様々な生化学的経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
(2R,4S)-ケトコナゾール: 同様のキラル配置を共有し、抗真菌剤として使用されます。
(2S,4R)-ケトコナゾール: (2R,4S)-ケトコナゾールのエナンチオマーであり、同様の生物活性を持ちます。
(1R,2R,4S)-リモネン-1,2-ジオール: 香味料や香料業界で異なる用途を持つ別のキラル化合物です。
独自性
(2R,4S)-4-エトキシ-2,6-ジメチル-1,2,3,4-テトラヒドロキノリンは、その特定の構造的特徴により、他の類似化合物とは異なる化学反応性と生物活性を示すユニークな化合物です。テトラヒドロキノリンコアとエトキシ基により、様々な用途に適した汎用性の高い化合物となっています。
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
(2R,4S)-4-ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19NO/c1-4-15-13-8-10(3)14-12-6-5-9(2)7-11(12)13/h5-7,10,13-14H,4,8H2,1-3H3/t10-,13+/m1/s1 |
InChIキー |
HGKYVZNOMXOEKP-MFKMUULPSA-N |
異性体SMILES |
CCO[C@H]1C[C@H](NC2=C1C=C(C=C2)C)C |
正規SMILES |
CCOC1CC(NC2=C1C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
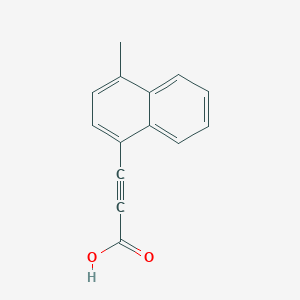
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)

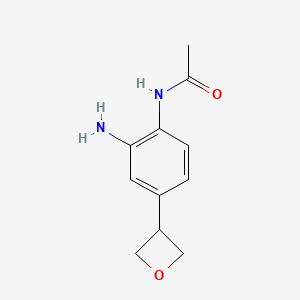
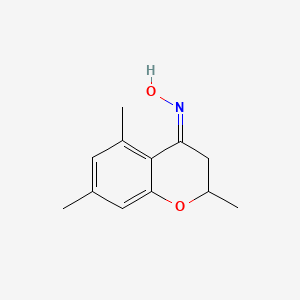

![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
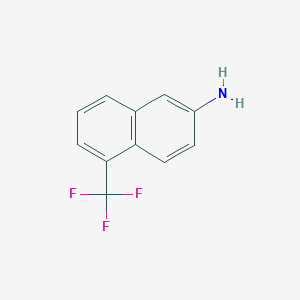


![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)
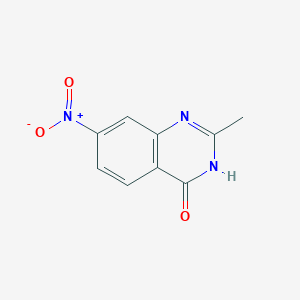
![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)
